molecular formula C20H21N3O5S B2864766 2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476462-23-4

2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2864766
CAS No.: 476462-23-4
M. Wt: 415.46
InChI Key: BAMGMCZUPNLOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3,4-thiadiazole derivative featuring two distinct methoxyphenyl substituents: a 3,4-dimethoxyphenyl group attached to the acetamide moiety and a 2,5-dimethoxyphenyl group on the thiadiazole ring. The dual methoxy substitutions likely enhance its electronic and steric properties, influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-25-13-6-8-15(26-2)14(11-13)19-22-23-20(29-19)21-18(24)10-12-5-7-16(27-3)17(9-12)28-4/h5-9,11H,10H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMGMCZUPNLOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the formation of the thiadiazole ring followed by the attachment of the acetamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce entirely new functional groups.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic properties that could be harnessed for treating various diseases.

    Industry: Its unique chemical structure could make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The thiadiazole ring’s substitution pattern critically impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Thiadiazole Key Features Reference
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-2-(5-isopropyl-2-methylphenoxy)acetamide (5j) 4-Chlorobenzylthio Higher lipophilicity; melting point 138–140°C
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio Moderate yield (85%); melting point 135–136°C
2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide Dichlorophenoxymethyl Dichloro groups may enhance receptor binding; molecular weight 486.39
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole core (non-thiadiazole) Reduced planarity due to benzothiazole; targets viral entry pathways

Key Observations :

  • Electron-withdrawing groups (e.g., chloro in 5j) increase melting points and may enhance thermal stability .
  • Benzylthio or phenoxy substitutions (e.g., 5m) correlate with moderate yields (72–88%) and variable solubility .
Acetamide Substituent Modifications

Variations in the acetamide side chain influence steric bulk and hydrogen-bonding capacity:

Compound Name Acetamide Substituent Biological Relevance Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]phenoxy}acetamide 3,4-Dimethoxyphenethyl ACE2 inhibitor (docking score: -5.51 kcal/mol)
N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide 3,4-Dichlorophenyl Enhanced halogen bonding; molecular weight 486.39
N-(5,5-Dimethyl-4-oxo-1,3-thiazol-2-yl)undec-10-enamide Long aliphatic chain Increased membrane permeability

Key Observations :

  • Halogenated acetamides (e.g., dichlorophenyl in ) exhibit stronger intermolecular interactions but may reduce solubility.

Key Observations :

  • The dual methoxy groups in the target compound may mimic ACE2-binding motifs, as seen in .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of thiadiazole known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound involves the reaction of 3,4-dimethoxyphenyl acetamide with a thiadiazole derivative. The general synthetic route includes:

  • Preparation of Thiadiazole: The initial step involves synthesizing 1,3,4-thiadiazole derivatives from appropriate precursors.
  • Acetylation: The thiadiazole is then reacted with 3,4-dimethoxyphenyl acetamide to yield the target compound.

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key findings are summarized below.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties:

  • Cell Viability Assays: In vitro tests have demonstrated that the compound reduces cell viability in various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values indicating potent activity (e.g., IC50 = 23.29 µM against MCF-7) .
  • Mechanism of Action: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), as shown in Western blot analyses .

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in cancer progression:

  • Carbonic Anhydrase Inhibition: It acts as an inhibitor of human carbonic anhydrases I and II (hCA I and hCA II), displaying superior activity compared to standard drugs like Acetazolamide .
  • Acetylcholinesterase Inhibition: Additionally, it has been tested against acetylcholinesterase (AChE), revealing a potential role in neuroprotection .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on MCF-7 Cells:
    • Objective: To evaluate the cytotoxic effect on breast cancer cells.
    • Results: Significant reduction in cell viability was observed at concentrations as low as 50 µM after 48 hours of treatment.
    • Conclusion: The compound shows promise as a therapeutic agent for breast cancer treatment.
  • Study on HT-29 Cells:
    • Objective: Assessing the antiproliferative effects on colon cancer cells.
    • Results: The compound exhibited an IC50 value of approximately 15 µM.
    • Conclusion: Indicates strong potential for further development as an anti-colon cancer drug.

Comparative Biological Activity Table

Activity TypeTest SystemIC50 ValueReference
Anticancer (MCF-7)Human breast cancer23.29 µM
Anticancer (HT-29)Human colon cancer15 µM
hCA I InhibitionEnzyme assaySuperior to AAZ
AChE InhibitionEnzyme assayNot specified

Q & A

Q. What are the key synthetic routes for 2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux conditions (e.g., using POCl₃ as a catalyst) .
  • Step 2: Introduction of the 3,4-dimethoxyphenylacetamide moiety via nucleophilic substitution or coupling reactions. Reaction conditions (temperature: 60–80°C, solvent: DMF or THF) and catalysts (e.g., triethylamine) are critical for yield optimization .
  • Step 3: Final purification via column chromatography or recrystallization (solvent: ethanol/water mixtures) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to verify methoxy groups (δ 3.7–3.9 ppm) and acetamide carbonyl (δ ~170 ppm) .
    • Mass Spectrometry (MS): High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Purity Assessment:
    • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What are the primary biological targets or activities reported for similar thiadiazolyl acetamide derivatives?

  • Anticancer Activity: Inhibition of kinase enzymes (e.g., EGFR) via π-π stacking interactions with the dimethoxyphenyl groups .
  • Antimicrobial Potential: Disruption of bacterial cell membranes via thiadiazole-mediated lipophilic interactions .
  • Anti-inflammatory Effects: COX-2 suppression by modulating arachidonic acid pathways .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the thiadiazole core?

  • Critical Parameters:

    ParameterOptimal RangeImpact
    SolventDry DMF or THFPrevents hydrolysis of intermediates
    Temperature70–80°CBalances reaction rate vs. side-product formation
    CatalystTriethylamine (1.2–1.5 equiv)Enhances nucleophilicity of thiol groups
  • Troubleshooting Low Yields:

    • Use anhydrous conditions to avoid competing hydrolysis .
    • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) .

Q. How do structural modifications (e.g., methoxy group positioning) affect bioactivity?

  • Case Study:

    ModificationActivity ChangeMechanism
    3,4-Dimethoxy vs. 2,5-Dimethoxy10× higher EGFR inhibitionEnhanced hydrophobic binding in kinase pockets
    Replacement of thiadiazole with oxadiazoleLoss of antimicrobial activityReduced membrane permeability
  • Methodology:

    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .
    • Validate via in vitro kinase assays (IC₅₀ values) .

Q. How can contradictory data on compound stability be resolved?

  • Observed Discrepancies:
    • Some studies report decomposition at RT , while others note stability for >6 months at −20°C .
  • Resolution Strategies:
    • Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring .
    • Add antioxidants (e.g., BHT) to prevent oxidation of methoxy groups .

Methodological Guidance

Q. What in silico tools are recommended for predicting ADMET properties?

  • Software:
    • SwissADME: Predicts bioavailability, BBB permeability, and CYP450 interactions .
    • ProTox-II: Estimates toxicity endpoints (e.g., LD₅₀) .
  • Key Inputs:
    • SMILES notation (e.g., derived from PubChem CID) .

Q. How should researchers design dose-response experiments for in vivo models?

  • Protocol:
    • Model: Wistar rats (n = 6/group) .
    • Dosing: 10–100 mg/kg (oral, daily for 14 days).
    • Endpoints: Plasma concentration (LC-MS/MS), liver/kidney histopathology .
  • Statistical Analysis:
    • Use ANOVA with post-hoc Tukey tests (p < 0.05) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity?

  • Potential Factors:

    FactorHigh Toxicity StudyLow Toxicity Study
    Cell LineHepG2 (high metabolic activity)NIH/3T3 (low metabolic activity)
    Assay Duration72-hour exposure24-hour exposure
  • Recommendations:

    • Standardize assays using ISO-certified cell lines (e.g., ATCC HepG2) .
    • Include positive controls (e.g., doxorubicin) for cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.